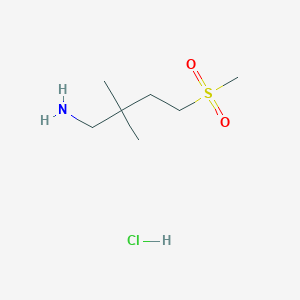

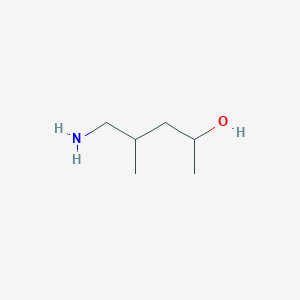

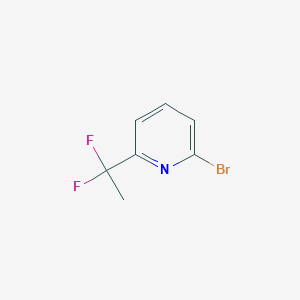

![molecular formula C11H15BO4 B1373229 [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid CAS No. 1335234-29-1](/img/structure/B1373229.png)

[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid

Overview

Description

“[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 1350513-12-0 . It has a molecular weight of 222.05 . It is in the form of oil .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . Boronic acids are considered valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The IUPAC name of the compound is 3-[(tetrahydro-3-furanyloxy)methyl]phenylboronic acid . The InChI Code is 1S/C11H15BO4/c13-12(14)10-3-1-2-9(6-10)7-16-11-4-5-15-8-11/h1-3,6,11,13-14H,4-5,7-8H2 .Chemical Reactions Analysis

Boronic acids are known for their diverse functional applications in chemical reactions . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis

“[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid” has a molecular weight of 222.05 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of oil .Scientific Research Applications

Applications in Organic Chemistry and Material Science

Synthesis of Multifunctional Compounds : Boronic acids, including derivatives closely related to [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid, are used as synthetic intermediates and building blocks in various fields including medicine, agriculture, and industrial chemistry. Their multifunctionality allows for novel applications in sensing, protein manipulation, therapeutics, biological labelling, and separation (Zhang et al., 2017).

Creation of Novel Boron Heterocycles : Boronic acids are instrumental in creating new classes of zwitterionic, tetrahedral boron heterocycles. These derivatives have potential uses in various applications due to their unique structural properties (Kotali et al., 2017).

Optical Modulation and Sensing : Phenyl boronic acids, a class to which [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid belongs, are used in optical modulation and sensing applications. They can be conjugated to polymers for aqueous dispersion of carbon nanotubes, allowing for saccharide recognition and other biological applications (Mu et al., 2012).

Biomedical and Analytical Applications

Holographic Sensing : Boronic acids like 3-acrylamide phenyl boronic acid have been used in holographic sensors for detecting L-lactate and other compounds containing hydroxy groups. This demonstrates their potential in complex biochemical sensing systems (Sartain et al., 2008).

Boron Neutron Capture Therapy : Boronated analogues of amino acids, which are structurally related to [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid, have been synthesized for potential use in Boron Neutron Capture Therapy, a targeted cancer treatment method (Zaidlewicz et al., 2003).

Neuroprotective Effects in Zebrafish Models : Boronic acids have shown potential in neuroprotective applications, as demonstrated by the effects of 3-pyridinylboronic acid in zebrafish embryos exposed to neurotoxins, suggesting their utility in neurological research (Üstündağ et al., 2020).

Advanced Materials and Environmental Applications

Glucose Sensing Materials : Boronic acids have been used in the construction of glucose sensing materials, demonstrating their importance in the development of biosensors and diagnostic tools (Das et al., 2003).

Fluorescence Probes for Ion Detection : New boronic acid derivatives have been synthesized for use as relay fluorescence probes, showing great potential for selective and sensitive detection of ions like Fe3+ and F- in living cells (Selvaraj et al., 2019).

Safety And Hazards

Future Directions

The future directions for the study of boronic acids, including “[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid”, are promising. The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name |

[3-methyl-4-(oxolan-3-yloxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-8-6-9(12(13)14)2-3-11(8)16-10-4-5-15-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQYPSCKYUMCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC2CCOC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183607 | |

| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid | |

CAS RN |

1335234-29-1 | |

| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335234-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

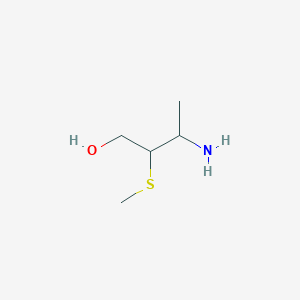

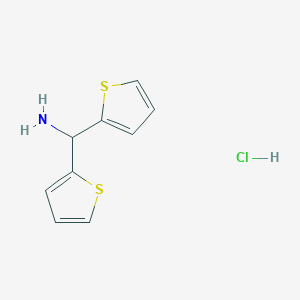

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)